molecular formula C6H10O3 B8615953 2-Oxoethyl butyrate

2-Oxoethyl butyrate

Cat. No.: B8615953
M. Wt: 130.14 g/mol
InChI Key: YEBNSRBQIIWQQC-UHFFFAOYSA-N
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Description

2-Oxoethyl butyrate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-oxoethyl butanoate

InChI

InChI=1S/C6H10O3/c1-2-3-6(8)9-5-4-7/h4H,2-3,5H2,1H3

InChI Key

YEBNSRBQIIWQQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 43a (176 mg, 1.0 mmol) was dissolved in 8 mL of CH2Cl2 and 4 mL of TFA (containing 5% H2O) was added. The mixture was stirred for 30 min at room temperature. The solution was then concentrated in vacuo to give the product 44a that was used immediately for the next step. 1H NMR (400 MHz, CDCl3) δ 0.92 (m, 3H), 1.64 (m, 2H), 2.24 (t, J=7.04 Hz, 2H), 4.72 (s, 2H), 9.60 (s, 1H).
Quantity
176 mg
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reactant
Reaction Step One
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8 mL
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4 mL
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Synthesis routes and methods II

Procedure details

A well-stirred solution of 28 (8.16 g, 40 mmol) in DCM (200 ml) at room temperature, was treated with TFA (44.4 g, 30 ml, 390 mmol) and water (7.2 g, 7.2 ml, 400 mmol). After stirring for 2 hours at room temperature the solution was evaporated at 35° C. It was then coevaporated with hexane several times to remove traces of TFA. Compound 24 (5.2 g, 40 mmol, 100%) was obtained as a colorless liquid, and was used in the next step without any further purification.
Name
28
Quantity
8.16 g
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reactant
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Quantity
30 mL
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reactant
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Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

As a nonlimiting example using method C in FIG. 2, (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate or the 5-acetyloxy derivative thereof may be obtained from process which includes reacting 2,2-diethoxyethyl butanoate in DCM and treating with TFA and water. This reaction yields 2-oxoethylbutanoate, which may be reacted with mercaptoacetic acid in CSA and DCM to produce the desired (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate, or with 1,4-dithiane-2,5-diol in THF to obtain the 5-acetyloxy derivative.
Name
2,2-diethoxyethyl butanoate
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a mechanically stirred suspension of P2O5 (42.53 g, 150 mmol) in dry DCM (100 ml) at 0° C., was slowly added 30 (11.0 g, 83 mmol), followed by DMSO (13 g, 11.8 ml, 166 mmol). After stirring at 0° C. for 1 h, the ice bath was removed and the mixture further stirred at ii for 1.5 h. It was then cooled to 0° C., and then Et3N (42 g, 58 ml, 416 mmol) was slowly added. The reaction was then left with stirring for 6 hours at room temperature. The reaction was quenched by adding 1.0 M HCl (60 ml) at 0° C., and left with stirring for 30 minutes at 0° C. The organic layer was then washed with water (2×250 ml), dried, filtered and evaporated to afford 24 (6.60 g, 51 mmol, 61%) as a yellow liquid, that was used in the next step without any further purification.
Name
Quantity
42.53 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
58 mL
Type
reactant
Reaction Step Four
Name
Yield
61%

Synthesis routes and methods V

Procedure details

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CCCC(=O)OCC(OCC)OCC
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